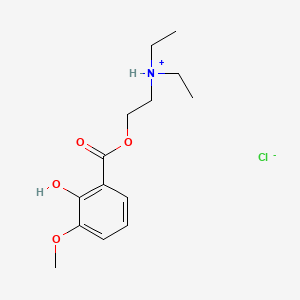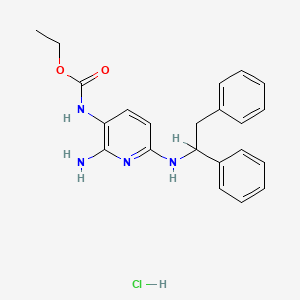
4-Amino-6-((6-amino-2-hydroxy-4-sulpho-1-naphthyl)azo)-5-hydroxynaphthalene-1,3-disulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-6-((6-amino-2-hydroxy-4-sulpho-1-naphthyl)azo)-5-hydroxynaphthalene-1,3-disulphonic acid is a complex organic compound with the molecular formula C20H16N4O11S3 and a molecular weight of 584.6 g/mol. This compound is known for its vibrant color properties and is often used in dye and pigment industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-((6-amino-2-hydroxy-4-sulpho-1-naphthyl)azo)-5-hydroxynaphthalene-1,3-disulphonic acid typically involves a multi-step process:
Diazotization: The starting material, 6-amino-2-hydroxy-4-sulpho-1-naphthylamine, undergoes diazotization using sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 4-amino-5-hydroxynaphthalene-1,3-disulphonic acid in an alkaline medium to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature, pH, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction of the azo group can yield the corresponding amines.
Substitution: The sulpho groups can participate in substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Sulphonation reactions typically involve sulfuric acid or chlorosulfonic acid.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various sulphonated derivatives.
Aplicaciones Científicas De Investigación
4-Amino-6-((6-amino-2-hydroxy-4-sulpho-1-naphthyl)azo)-5-hydroxynaphthalene-1,3-disulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of dyes and pigments for textiles, plastics, and inks.
Mecanismo De Acción
The compound exerts its effects primarily through its azo and sulpho groups. The azo group can participate in electron transfer reactions, while the sulpho groups enhance the solubility and reactivity of the compound. The molecular targets and pathways involved include interactions with proteins and enzymes, leading to changes in their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-5-hydroxynaphthalene-1,3-disulphonic acid
- 6-Amino-2-hydroxy-4-sulpho-1-naphthylamine
- 1,3-Dihydroxy-4-sulpho-2-naphthylazo-5-naphthylamine
Uniqueness
4-Amino-6-((6-amino-2-hydroxy-4-sulpho-1-naphthyl)azo)-5-hydroxynaphthalene-1,3-disulphonic acid is unique due to its combination of functional groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry.
Propiedades
Número CAS |
23554-16-7 |
|---|---|
Fórmula molecular |
C20H16N4O11S3 |
Peso molecular |
584.6 g/mol |
Nombre IUPAC |
4-amino-6-[(6-amino-2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]-5-hydroxynaphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C20H16N4O11S3/c21-8-1-2-9-11(5-8)14(36(27,28)29)6-13(25)19(9)24-23-12-4-3-10-15(37(30,31)32)7-16(38(33,34)35)18(22)17(10)20(12)26/h1-7,25-26H,21-22H2,(H,27,28,29)(H,30,31,32)(H,33,34,35) |
Clave InChI |
DTCBDSOJBSDRPZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=CC(=C2C=C1N)S(=O)(=O)O)O)N=NC3=C(C4=C(C=C3)C(=CC(=C4N)S(=O)(=O)O)S(=O)(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Digoxigenin-beta-D-glucosid [German]](/img/structure/B13747042.png)



![Dimethyl-[2-(4,4,6-trimethyl-[1,3,2]dioxaborinan-2-yloxy)-ethyl]-amine](/img/structure/B13747097.png)

![2-[4-(Dimethylamino)phenyl]-3,6-dimethyl-1,3-benzothiazol-3-ium bromide](/img/structure/B13747112.png)
![2-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13747119.png)


